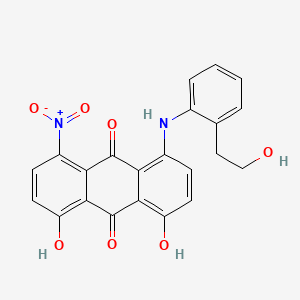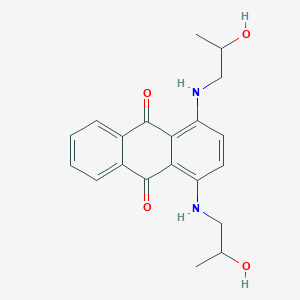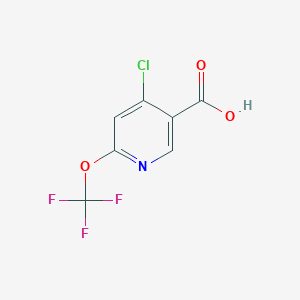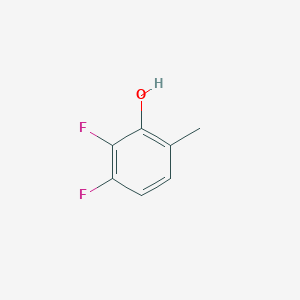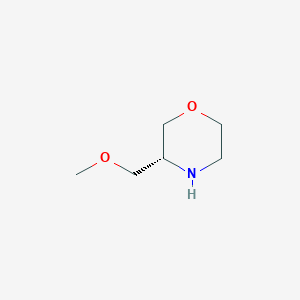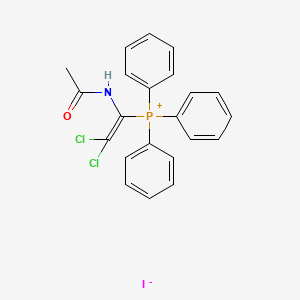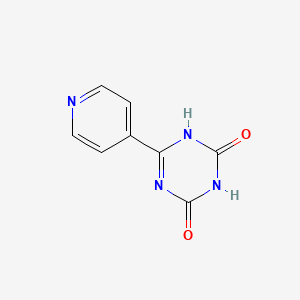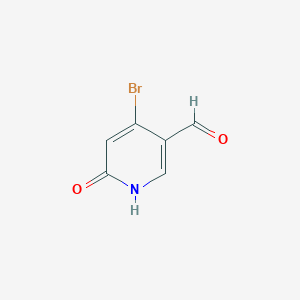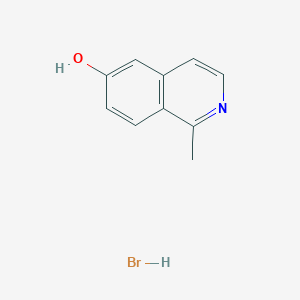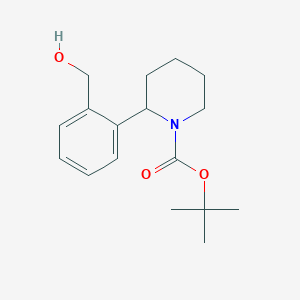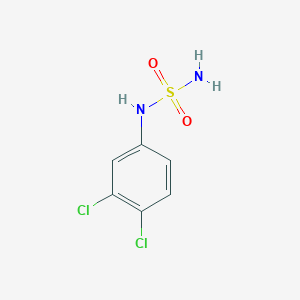
N-(3,4-Dichlorophenyl)sulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)sulfuric diamide is a chemical compound with the molecular formula C6H6Cl2N2O2S It is known for its unique structure, which includes a dichlorophenyl group attached to a sulfuric diamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)sulfuric diamide typically involves the reaction of 3,4-dichloroaniline with sulfuryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the desired sulfuric diamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dichlorophenyl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfuric diamide to corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(3,4-Dichlorophenyl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-Dichlorophenyl)-N’-isopropylimidodicarbonimidic diamide
- N,N-Dimethyl-N’-(4-methylphenyl)sulfamide
Uniqueness
N-(3,4-Dichlorophenyl)sulfuric diamide is unique due to its specific dichlorophenyl group and sulfuric diamide structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain research and industrial contexts .
Propriétés
Formule moléculaire |
C6H6Cl2N2O2S |
|---|---|
Poids moléculaire |
241.09 g/mol |
Nom IUPAC |
1,2-dichloro-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(3-6(5)8)10-13(9,11)12/h1-3,10H,(H2,9,11,12) |
Clé InChI |
FRUDRFVYVQNPQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NS(=O)(=O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


